Cisatracurium-20-methyl Dibenzenesulfonate
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Overview
Description
Cisatracurium-20-methyl Dibenzenesulfonate is an impurity of Cisatracurium, which is an enantiomer of Atracurium Besylate. It is a neuromuscular blocking agent used in medical settings, particularly in liver transplant patients . The compound has a molecular formula of C66H84N2O18S2 and a molecular weight of 1257.51 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cisatracurium-20-methyl Dibenzenesulfonate involves several steps. One method includes the condensation of 1,5-pentanediol with 3-bromopropionic acid in the presence of para-toluenesulfonic acid, followed by dehydrobromination using triethylamine to yield 1,5-pentamethylene diacrylate . This intermediate is then reacted with tetrahydropapaverine in the presence of N-acetyl-L-leucine in a methanol/ether mixture .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cisatracurium-20-methyl Dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Cisatracurium-20-methyl Dibenzenesulfonate has several scientific research applications:
Mechanism of Action
Cisatracurium-20-methyl Dibenzenesulfonate exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in the blockade of neuromuscular transmission . The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .
Comparison with Similar Compounds
Similar Compounds
Atracurium Besylate: A mixture of ten optical and geometric isomers, including Cisatracurium.
Cisatracurium Besylate: The parent compound of Cisatracurium-20-methyl Dibenzenesulfonate, used as a neuromuscular blocking agent.
Uniqueness
This compound is unique due to its specific molecular structure and its role as an impurity of Cisatracurium. It has distinct chemical properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C66H84N2O18S2 |
---|---|
Molecular Weight |
1257.5 g/mol |
IUPAC Name |
benzenesulfonate;6-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]hexyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C54H74N2O12.2C6H6O3S/c1-55(23-19-39-33-49(63-7)51(65-9)35-41(39)43(55)29-37-15-17-45(59-3)47(31-37)61-5)25-21-53(57)67-27-13-11-12-14-28-68-54(58)22-26-56(2)24-20-40-34-50(64-8)52(66-10)36-42(40)44(56)30-38-16-18-46(60-4)48(32-38)62-6;2*7-10(8,9)6-4-2-1-3-5-6/h15-18,31-36,43-44H,11-14,19-30H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 |
InChI Key |
ZWUPEORUMORROD-XNSDKZDZSA-L |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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